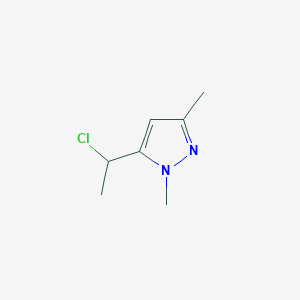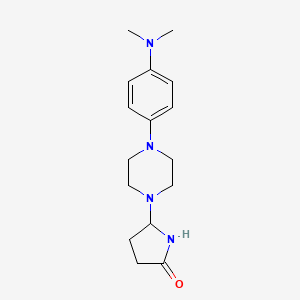
5-(4-(4-Dimethylaminophenyl)piperazin-1-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(4-(Dimethylamino)phenyl)piperazin-1-yl)pyrrolidin-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, a piperazine ring, and a pyrrolidinone moiety. Its multifaceted structure allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-(Dimethylamino)phenyl)piperazin-1-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting a suitable diamine with a dihaloalkane under basic conditions.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with a halogenated precursor.
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring is formed by cyclization of an appropriate precursor, often involving a condensation reaction with a carbonyl compound.
Final Assembly: The final compound is assembled by coupling the piperazine and pyrrolidinone intermediates under suitable conditions, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5-(4-(4-(Dimethylamino)phenyl)piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated precursors, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
5-(4-(4-(Dimethylamino)phenyl)piperazin-1-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological targets, including receptors and enzymes, making it a valuable tool for biochemical research.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of 5-(4-(4-(Dimethylamino)phenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways.
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a similar piperazine ring structure, used as an acetylcholinesterase inhibitor for Alzheimer’s disease.
5-(4-Arylpiperazin-1-yl)-N-quinolinyl-pentanamides: Compounds with similar piperazine and aryl groups, studied as selective dopamine D3 receptor ligands.
Uniqueness
5-(4-(4-(Dimethylamino)phenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets and undergo various chemical reactions makes it a versatile compound for research and development.
属性
CAS 编号 |
91703-24-1 |
|---|---|
分子式 |
C16H24N4O |
分子量 |
288.39 g/mol |
IUPAC 名称 |
5-[4-[4-(dimethylamino)phenyl]piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H24N4O/c1-18(2)13-3-5-14(6-4-13)19-9-11-20(12-10-19)15-7-8-16(21)17-15/h3-6,15H,7-12H2,1-2H3,(H,17,21) |
InChI 键 |
XKBGECROZFIIAX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N2CCN(CC2)C3CCC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


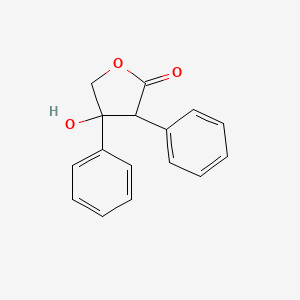
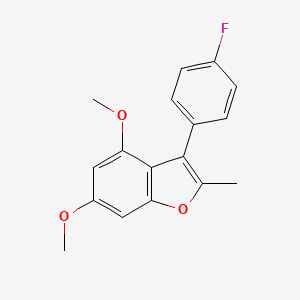
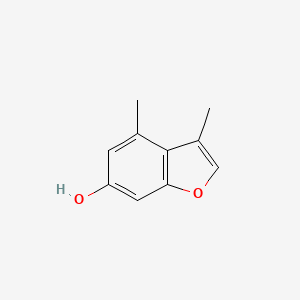
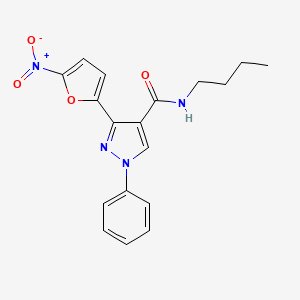
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
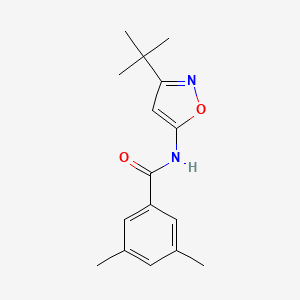
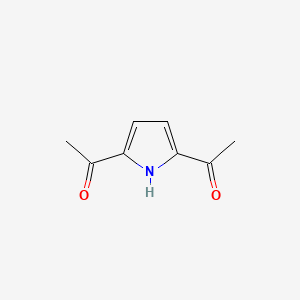
![2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde](/img/structure/B12883229.png)
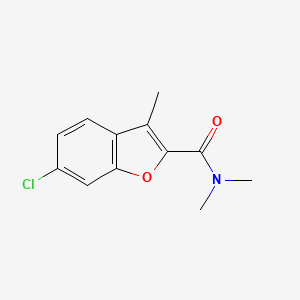
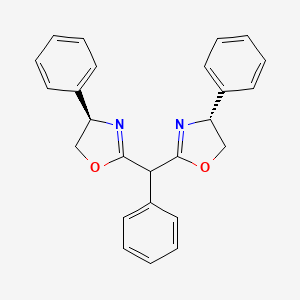
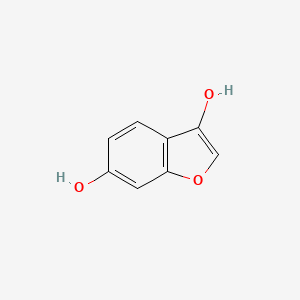
![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
